molecular formula C12H12O3 B2566435 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester CAS No. 1035897-59-6

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

Cat. No.: B2566435
CAS No.: 1035897-59-6
M. Wt: 204.225
InChI Key: MQDXIAPHJHTTNW-UHFFFAOYSA-N
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Description

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (CAS: 1035897-59-6) is a cyclobutane derivative characterized by a ketone group at the 3-position, a phenyl substituent at the 1-position, and a methyl ester moiety. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol (MFCD27974448) . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules. Its structural features—the strained cyclobutane ring, electron-withdrawing ketone, and aromatic phenyl group—make it a versatile scaffold for chemical modifications.

Properties

IUPAC Name

methyl 3-oxo-1-phenylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDXIAPHJHTTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035897-59-6
Record name methyl 3-oxo-1-phenylcyclobutane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester typically involves the reaction of cyclobutanecarboxylic acid derivatives with phenyl-containing reagents under specific conditions. One common method includes the use of acetone, bromine, and malononitrile as starting materials, with ethanol, dimethylformamide (DMF), and water as solvents. Sodium iodide acts as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products: The major products formed from these reactions include various substituted cyclobutanecarboxylic acid derivatives, alcohols, and ketones.

Scientific Research Applications

Organic Synthesis

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives through reactions such as oxidation, reduction, and substitution.

Medicinal Chemistry

The compound is explored for its potential as a precursor in developing pharmaceuticals. It has been noted for its role in synthesizing novel imidazobenzazepine derivatives, which act as dual H1/5-HT2A antagonists for treating sleep disorders . Additionally, it is involved in the synthesis of other therapeutic agents targeting various diseases, including cancer .

Research indicates that this compound may exhibit biological activities due to its interactions with biomolecules. The keto group enhances binding to molecular targets such as enzymes and receptors, potentially influencing metabolic pathways .

Case Studies

Case Study 1: Synthesis of Bicyclic Compounds
A study highlighted the use of this compound in synthesizing functionalized bicyclo[3.1.1]heptanes. This approach showcases the compound's utility in creating enantiopure products through specific reaction conditions .

Case Study 2: Antioxidant Properties
Another investigation focused on derivatives of this compound to evaluate their antioxidant properties. The results indicated promising biological activity that warrants further exploration for therapeutic applications .

Mechanism of Action

The mechanism by which 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The keto group plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound’s structure allows it to participate in various pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Methyl 3-oxocyclobutanecarboxylate (CAS: Not specified)

  • Structure : Lacks the phenyl group at the 1-position, retaining only the 3-oxo and methyl ester groups.
  • However, the absence of the phenyl group diminishes aromatic interactions critical for binding in drug design .

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS: 1408075-88-6)

  • Structure : Features a methyl group instead of phenyl at the 1-position.
  • Properties : The methyl substituent increases steric bulk compared to hydrogen but lacks the π-π stacking capability of the phenyl group. This substitution may alter solubility and metabolic stability in biological systems .

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 1340349-50-9)

  • Structure : Replaces the methyl ester with a carboxylic acid and introduces a methoxy group on the phenyl ring.
  • Properties : The carboxylic acid group enhances polarity, improving aqueous solubility but reducing cell membrane permeability. The methoxy group may modulate electronic effects, influencing reactivity in electrophilic substitutions .

Ester Variants

Ethyl 3-oxocyclobutanecarboxylate (CAS: Not specified)

  • Structure : Ethyl ester instead of methyl.
  • However, ethyl esters are generally less reactive toward hydrolysis than methyl esters .

(S)-3-Oxo-cyclopentanecarboxylic acid methyl ester (CAS: 132076-32-5)

  • Structure : Cyclopentane ring instead of cyclobutane, with a stereocenter at the 1-position.
  • Properties : The larger ring reduces ring strain, altering conformational flexibility. The stereochemistry (S-configuration) is critical for enantioselective synthesis in chiral drug intermediates .

Functional Group Modifications

Methyl 3-methylenecyclobutane-1-carboxylate (CAS: 15963-40-3)

  • Structure : Replaces the 3-oxo group with a methylene group.
  • Properties : The methylene group introduces alkene-like reactivity (e.g., Diels-Alder reactions) but eliminates the ketone’s electrophilic character. This compound is used in polymer chemistry and as a diene precursor .

3-Oxo-1-phenylcyclobutane-1-carboxylic acid (CAS: 766513-36-4)

  • Structure : Carboxylic acid instead of methyl ester.
  • Properties : The free carboxylic acid enables salt formation or conjugation with amines, expanding utility in peptide mimetics. However, it is less volatile and more hygroscopic than the ester form .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Features Applications
3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester 1035897-59-6 C₁₂H₁₂O₃ Phenyl, 3-oxo, methyl ester Pharmaceutical intermediate
Methyl 3-oxocyclobutanecarboxylate Not specified C₆H₈O₃ No phenyl, 3-oxo, methyl ester Organic synthesis
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate 1408075-88-6 C₇H₁₀O₃ 1-methyl, 3-oxo, methyl ester Material science
Ethyl 3-oxocyclobutanecarboxylate Not specified C₇H₁₀O₃ Ethyl ester, 3-oxo Bioactive molecule synthesis
(S)-3-Oxo-cyclopentanecarboxylic acid methyl ester 132076-32-5 C₇H₁₀O₃ Cyclopentane, stereocenter Chiral intermediates

Research Findings and Reactivity Insights

  • Synthetic Utility : The phenyl group in this compound enhances stability via conjugation, whereas its absence in analogs like Methyl 3-oxocyclobutanecarboxylate increases susceptibility to ring-opening reactions .
  • Biological Relevance : Ester derivatives (methyl/ethyl) are preferred prodrug forms due to improved bioavailability, while carboxylic acid variants (e.g., 3-Oxo-1-phenylcyclobutane-1-carboxylic acid) are utilized in direct enzyme inhibition studies .
  • Thermodynamic Stability : Cyclobutane derivatives exhibit higher ring strain than cyclopentane analogs, influencing their reactivity in [2+2] cycloadditions and photochemical reactions .

Biological Activity

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (C12H12O3) is an organic compound recognized for its unique structural features, including a cyclobutane ring, a phenyl group, and a keto group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H5C(=O)C4H6O2\text{C}_6\text{H}_5-\text{C}(=O)-\text{C}_4\text{H}_6\text{O}_2

This compound features:

  • A cyclobutane ring , which contributes to its reactivity.
  • A phenyl group that enhances its interaction with biological targets.
  • A keto group that plays a crucial role in its biochemical activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The keto group facilitates binding to these targets, influencing biochemical pathways and cellular processes.

Key Mechanisms:

  • Enzyme Inhibition/Activation: The compound can act as an inhibitor or activator depending on structural modifications, impacting metabolic pathways.
  • Binding Affinity: The presence of the phenyl group enhances binding affinity towards target proteins, which is critical for its biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Properties: Investigations are underway to evaluate its efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: The compound may modulate inflammatory responses through its action on specific signaling pathways.

Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating strong antimicrobial potential.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Study 2: Anticancer Potential

In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound reduced cell viability in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
1080
5055
10030

Q & A

Q. Table 1: Key Synthetic Steps

StepReaction TypeCatalyst/ReagentsReference
1Friedel-Crafts acylationAlCl₃, maleic anhydride
2Michael additionThioglycolic acid
3CyclizationBF₃·Et₂O

Basic: How is the purity and structural integrity of this compound validated in research settings?

Methodological Answer:

  • HPLC : Purity ≥99% is achievable, as demonstrated for similar cyclobutane derivatives (e.g., 99.78% purity via HPLC) .
  • ¹H NMR : Confirms structural integrity by matching proton environments (e.g., phenyl, ester, and ketone groups) .
  • Single-crystal X-ray diffraction : Resolves conformational details using software like WinGX for crystallographic analysis .

Table 2: Analytical Data from

ParameterValueTechnique
Purity99.78%HPLC
Structural confirmationMatches expected peaks¹H NMR

Advanced: How can enantiomeric mixtures formed during synthesis be resolved?

Methodological Answer:
While enantiomeric separation is not directly addressed in the evidence, methodological insights include:

  • Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate R/S enantiomers, as seen in related β-ketoester systems .
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

Advanced: What computational or experimental approaches are optimal for studying conformational dynamics?

Methodological Answer:

  • X-ray crystallography : Resolves spatial arrangements, as demonstrated for spirocyclic esters (R-factor = 0.046; data-to-parameter ratio = 19.8) .
  • DFT calculations : Predict steric and electronic effects of substituents (e.g., phenyl and ketone groups) on cyclobutane ring strain .

Basic: What are the recommended storage conditions and stability considerations?

Methodological Answer:

  • Solid form : Store at room temperature (stable for ≥5 years if protected from moisture) .
  • Oil/liquid form : Store at -20°C to prevent degradation (e.g., ester hydrolysis) .

Q. Table 3: Stability Data

FormStorage TemperatureStability DurationReference
Solid25°C≥5 years
Oil-20°C≥4 years

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How can gas chromatography (GC) optimize the analysis of ester derivatives?

Methodological Answer:

  • Derivatization : Convert free acids to methyl esters using BF₃-methanol, enhancing volatility for GC .
  • Column selection : Polar cyanosilicone columns resolve cis/trans isomers (e.g., 91% match quality for methyl esters in Wiley libraries) .

Q. Table 4: GC Parameters for Methyl Esters

ParameterSpecificationReference
Column typeCyanosilicone capillary
Derivatization reagentBF₃-methanol
Library match threshold≥90%

Advanced: What metabolic or degradation pathways are hypothesized for this compound?

Methodological Answer:

  • Ester hydrolysis : Likely cleavage by esterases to yield 3-Oxo-1-phenyl-cyclobutanecarboxylic acid, analogous to prostaglandin methyl ester metabolism .
  • β-ketoacid decarboxylation : Potential degradation via loss of CO₂ under acidic conditions .

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